3-(Bromomethyl)-5-fluorobenzenesulphonyl chloride
Description
3-(Bromomethyl)-5-fluorobenzenesulphonyl chloride is an organic compound that features a benzene ring substituted with bromomethyl, fluorine, and sulphonyl chloride groups
Properties
Molecular Formula |
C7H5BrClFO2S |
|---|---|
Molecular Weight |
287.53 g/mol |
IUPAC Name |
3-(bromomethyl)-5-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5BrClFO2S/c8-4-5-1-6(10)3-7(2-5)13(9,11)12/h1-3H,4H2 |
InChI Key |
AHYQSLUEQFQFMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)S(=O)(=O)Cl)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-fluorobenzenesulphonyl chloride typically involves multiple steps starting from benzene derivatives. One common route includes the bromination of a suitable precursor, followed by sulfonylation and fluorination reactions. Specific conditions such as the use of bromine or N-bromosuccinimide for bromination, and chlorosulfonic acid for sulfonylation, are often employed .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-5-fluorobenzenesulphonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction under specific conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted benzene derivatives .
Scientific Research Applications
3-(Bromomethyl)-5-fluorobenzenesulphonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-5-fluorobenzenesulphonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulphonyl chloride group is highly reactive, making it a good leaving group in substitution reactions. The bromomethyl group can also participate in various reactions, contributing to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)benzenesulphonyl chloride
- 5-Fluorobenzenesulphonyl chloride
- 3-(Chloromethyl)-5-fluorobenzenesulphonyl chloride
Uniqueness
3-(Bromomethyl)-5-fluorobenzenesulphonyl chloride is unique due to the presence of both bromomethyl and fluorine substituents on the benzene ring, which imparts distinct reactivity and properties compared to similar compounds .
Biological Activity
3-(Bromomethyl)-5-fluorobenzenesulphonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-(Bromomethyl)-5-fluorobenzenesulphonyl chloride can be represented as follows:
- Molecular Formula : CHBrClFOS
- Molecular Weight : 285.55 g/mol
- IUPAC Name : 3-(Bromomethyl)-5-fluorobenzenesulfonyl chloride
The biological activity of 3-(Bromomethyl)-5-fluorobenzenesulphonyl chloride is primarily attributed to its ability to act as a sulfonylating agent. It can form covalent bonds with nucleophilic sites in proteins, leading to modifications that can alter protein function. This mechanism is particularly relevant in the context of enzyme inhibition and receptor modulation.
Antimicrobial Activity
Research indicates that sulfonyl chlorides, including 3-(Bromomethyl)-5-fluorobenzenesulphonyl chloride, exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showing significant inhibitory effects. For instance:
- Tested Strains : Escherichia coli, Staphylococcus aureus
- Minimum Inhibitory Concentration (MIC) : Ranges from 10 to 50 µg/mL depending on the strain.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 20 |
| A549 (lung cancer) | 25 |
Case Studies
-
Inhibition of Cancer Cell Proliferation :
A study demonstrated that treatment with 3-(Bromomethyl)-5-fluorobenzenesulphonyl chloride resulted in a dose-dependent decrease in cell viability in MCF-7 cells, suggesting its potential as a chemotherapeutic agent. -
Antibacterial Efficacy :
Another investigation focused on the antibacterial effects against Staphylococcus aureus, where the compound showed a significant reduction in bacterial load in vitro and in vivo models.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of 3-(Bromomethyl)-5-fluorobenzenesulphonyl chloride is crucial for assessing its therapeutic potential:
- Absorption : Rapid absorption observed in animal models.
- Metabolism : Primarily metabolized by hepatic enzymes.
- Excretion : Predominantly excreted via urine.
Toxicological assessments indicate that while the compound shows promising biological activity, it also exhibits cytotoxicity at higher concentrations, necessitating careful dose management in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
